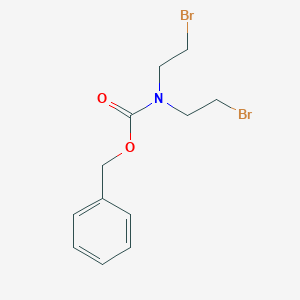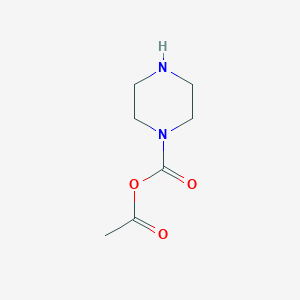
N-(pyridin-3-ylmethyl)cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(pyridin-3-ylmethyl)cycloheptanamine and related compounds involves complex reactions where cyclohexylamine reacts with specific aldehydes, leading to products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents involved. These processes illustrate the compound's versatile reactivity and the influence of substituents on the reaction pathways (Orrego Hernandez et al., 2015).
Molecular Structure Analysis
The molecular structures of isomeric compounds related to N-(pyridin-3-ylmethyl)cycloheptanamine show effective conformations between the pyridine rings and the bridging cyclohexane rings, dominated by C–H⋯N pyridine interactions. These interactions lead to the formation of linear chains, three-dimensional networks, or layer structures, depending on the specific isomers, indicating the structural flexibility and the significant role of intermolecular interactions in determining the crystal packing (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
N-(pyridin-3-ylmethyl)cycloheptanamine undergoes various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to diverse products with potential applications in optical materials due to their luminescent properties. These reactions are influenced by positional isomerism of the ligands, demonstrating the compound's chemical versatility (Cheng et al., 2013).
Physical Properties Analysis
The analysis of physical properties, such as crystal packing, intermolecular interactions, and hydrogen bonding, reveals the impact of these factors on the stability and structure of N-(pyridin-3-ylmethyl)cycloheptanamine derivatives. These properties are crucial for understanding the compound's behavior in different environments and its potential for further chemical modifications (Nisar et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(pyridin-3-ylmethyl)cycloheptanamine derivatives, such as reactivity towards specific reagents, potential for forming hydrogen bonds, and participation in cycloaddition reactions, underline the compound's utility in synthesizing structurally diverse and functionally rich molecules. These properties are pivotal for exploring new chemical spaces and developing novel compounds with desired biological or physical characteristics (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Chemical and Catalytic Applications
Pyridine derivatives, including N-(pyridin-3-ylmethyl)cycloheptanamine, are notable for their versatility in organic synthesis and catalysis. They serve as key intermediates and ligands in the formation of metal complexes, which are essential for asymmetric catalysis and synthesis. The heterocyclic N-oxide motif, closely related to pyridine structures, has shown significant promise in drug development and various catalytic processes due to its ability to participate in metal complex formation and act as a catalyst in organic reactions (Li et al., 2019).
Medicinal Applications
Pyridine derivatives exhibit a broad spectrum of biological activities, making them key subjects in medicinal chemistry for the development of new therapeutic agents. They have been found to possess antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, and anticancer properties. Specifically, pyridine-based compounds have been evaluated for their potential as chemosensors in analytical chemistry, demonstrating high efficacy in the detection of various ions and species, which is crucial for environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).
Furthermore, pyridine scaffolds have shown promise in the development of antiviral agents. Derivatives of pyridine have been classified based on their structure and evaluated for their antiviral activities against several viruses, including HIV, HCV, HBV, RSV, and CMV. Their mode of action includes inhibition of viral enzymes, interference with viral DNA and RNA replication, and blocking of viral entry into cells, highlighting the potential of pyridine derivatives as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Agrochemical Applications
In addition to their medical and catalytic applications, pyridine-based compounds have been explored for their use in agrochemicals. They play a crucial role as pesticides, including fungicides, insecticides, and herbicides. The intermediate derivatization methods used in the discovery of pyridine-based agrochemicals have enhanced the efficiency of discovering novel compounds in this field. This approach aims to meet the changing market requirements and address the challenges of developing effective agrochemicals to protect crops and ensure food security (Guan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRVXHDWFVARHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405963 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cycloheptanamine | |
CAS RN |
179055-42-6 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


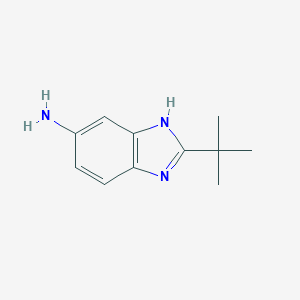
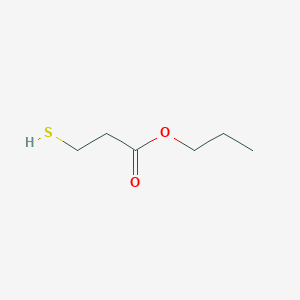
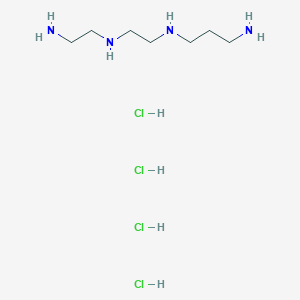


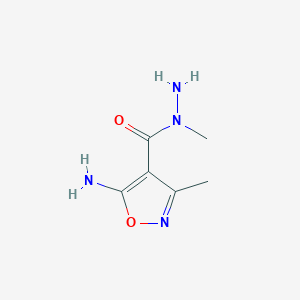

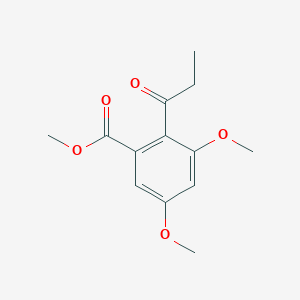
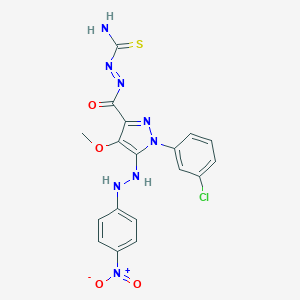
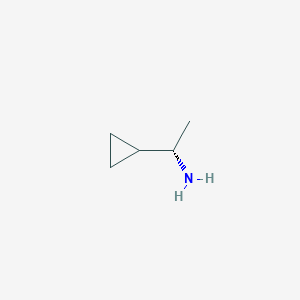
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
